molecular formula C14H11N7O3S B14141418 N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide CAS No. 832742-03-7

N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide

Cat. No.: B14141418
CAS No.: 832742-03-7
M. Wt: 357.35 g/mol
InChI Key: STBPCBUYOIRYOO-UHFFFAOYSA-N
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Description

N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]pyrimidine core, a nitrobenzamide moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimido[4,5-d]pyrimidine core. This can be achieved by heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . The resulting intermediate is then reacted with a nitrobenzamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, reflux conditions.

    Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols), mild heating.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimido[4,5-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety and the methylsulfanyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

832742-03-7

Molecular Formula

C14H11N7O3S

Molecular Weight

357.35 g/mol

IUPAC Name

N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H11N7O3S/c1-25-14-16-6-10-11(15)20(7-17-12(10)18-14)19-13(22)8-2-4-9(5-3-8)21(23)24/h2-7,15H,1H3,(H,19,22)

InChI Key

STBPCBUYOIRYOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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